molecular formula C9H9BrN2 B11882168 4-Bromo-3,6-dimethyl-1H-indazole

4-Bromo-3,6-dimethyl-1H-indazole

Cat. No.: B11882168
M. Wt: 225.08 g/mol
InChI Key: DHOOCFBYHVOGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,6-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-bromo-6-fluorobenzylidenehydrazine with hydrazine, followed by cyclization to yield the desired indazole . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to synthesize indazoles .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,6-dimethyl-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indazoles with different functional groups.

Scientific Research Applications

4-Bromo-3,6-dimethyl-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-dimethyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and methyl groups contribute to its binding affinity and specificity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

  • 4-Bromo-1H-indazole
  • 3,6-Dimethyl-1H-indazole
  • 4-Chloro-3,6-dimethyl-1H-indazole

Comparison: 4-Bromo-3,6-dimethyl-1H-indazole is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and binding properties compared to similar compounds. The combination of these substituents provides a distinct electronic environment, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-bromo-3,6-dimethyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-3-7(10)9-6(2)11-12-8(9)4-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOOCFBYHVOGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.